REACTION_CXSMILES
|
[S-:1][C:2]#[N:3].[K+].[CH3:5][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:11]=1[CH3:12].F>>[CH3:5][C:6]1[CH:7]=[C:8]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:2]([NH2:3])=[S:1] |f:0.1|
|
Name
|
potassium thiocyanate
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Quantity
|
59 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Name
|
|
Quantity
|
79.5 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=CC1C
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
reactant
|
Smiles
|
F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
and the mixture is then stirred for 10 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Subsequently, the batch is poured onto ice
|
Type
|
FILTRATION
|
Details
|
the precipitated product is suction-filtered
|
Type
|
STIRRING
|
Details
|
after having been stirred for one-half hour
|
Type
|
CUSTOM
|
Details
|
the greater part of the non-reacted o-xylene (15 g) is separated from the still moist filter cake by steam distillation
|
Type
|
FILTRATION
|
Details
|
The distillation residue is subsequently suction-filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |